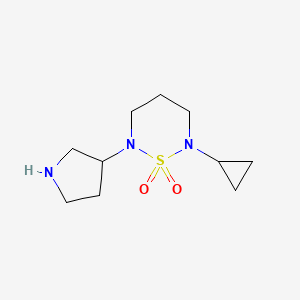

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-cyclopropyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2S/c14-16(15)12(9-2-3-9)6-1-7-13(16)10-4-5-11-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGAYZQBZGAYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N(C1)C2CCNC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazinane ring with a cyclopropyl group and a pyrrolidine substituent. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of approximately 215.29 g/mol. The IUPAC name reflects its complex structure, which is pivotal for its biological interactions.

Research indicates that this compound interacts with various biological targets:

- Orexin Receptors : The compound acts as a modulator of orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and obesity management .

- Inflammatory Pathways : Preliminary studies have shown that the compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases .

Pharmacological Effects

The pharmacological profile of the compound has been explored in various studies:

- Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects. For instance, it reduced pain responses in models of neuropathic pain, suggesting its potential utility in pain management therapies .

- Cognitive Enhancement : Some studies suggest that modulation of orexin receptors may enhance cognitive functions such as memory and learning. This opens avenues for research into its use in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Pain Management :

- Cognitive Function Assessment :

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazine core in 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide enhances its effectiveness against various pathogens. Studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial and antifungal activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The compound's structure allows it to act as a kinase inhibitor, which is crucial in cancer therapy. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. Compounds exhibiting this activity can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The specific mechanisms by which this compound exerts its anti-inflammatory effects require further investigation but are promising based on related compounds.

Case Studies and Research Findings

Preparation Methods

Cyclization Using Sulfamide and Amines

A common approach involves reacting primary or secondary amines with sulfamide under controlled conditions to form the thiadiazinane dioxide ring. For example, N-methylethylenediamine and sulfamide react in pyridine or 1,4-dioxane solvent systems under reflux or elevated temperatures (100–120 °C) for extended periods (16–24 hours), leading to thiadiazinane dioxide derivatives with moderate yields (16–68%).

Typical reaction conditions and yields:

| Entry | Amine Used | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N-methylethylenediamine | Pyridine | 120 °C | 16 h | 28 | Sulfamide as sulfur source |

| 2 | N-methylethylenediamine | Pyridine | 120 °C | 24 h | ~68.7 | Inert atmosphere (N₂) |

| 3 | N-methylethylenediamine | 1,4-Dioxane | Reflux | 18–20 h | 16 | Dropwise addition of amine |

The crude products are often purified by column chromatography or used directly in subsequent steps.

Representative Synthetic Sequence (Hypothetical)

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of sulfamide with N-substituted diamine | Pyridine, 120 °C, 16–24 h | Formation of thiadiazinane dioxide core |

| 2 | Introduction of cyclopropyl substituent via nucleophilic substitution or coupling | THF or dioxane, inert atmosphere, room temp to reflux | Substituted thiadiazinane intermediate |

| 3 | Cyclization or coupling with pyrrolidin-3-yl precursor | Suitable solvent, reflux, 2–6 h | Final product formation |

| 4 | Purification by chromatography or crystallization | Standard techniques | Isolated this compound |

Analytical Characterization and Yields

- Typical yields for the thiadiazinane dioxide formation range from 16% to 68%, depending on reaction conditions and purification methods.

- The product is generally obtained as a white solid with melting points varying according to substituents.

- Characterization involves 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the heterocyclic ring and substitution pattern.

Notes on Reaction Optimization

- Use of inert atmosphere (nitrogen) is recommended to prevent oxidation or side reactions during high-temperature steps.

- Choice of solvent impacts the yield and purity; pyridine and dioxane are common solvents for sulfamide-based cyclizations.

- Reaction times and temperatures must be optimized to balance conversion and decomposition.

- Crude products can often be used directly in subsequent steps to improve overall efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions | Comments |

|---|---|---|

| Sulfur source | Sulfamide or sulfuric diimide | Key for thiadiazinane dioxide ring formation |

| Amines | N-methylethylenediamine, substituted pyrrolidines | Provide ring nitrogen atoms and substituents |

| Solvents | Pyridine, 1,4-dioxane, THF, methyl tert-butyl ether | Affect solubility and reaction rate |

| Temperature | 100–120 °C for cyclization; room temp to reflux for substitutions | Higher temps favor cyclization but risk decomposition |

| Reaction time | 2–24 hours | Longer times improve conversion |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Purification | Column chromatography, crystallization | Required for product isolation |

| Yields | 16–68% for cyclization steps | Dependent on conditions and substrates |

Q & A

Basic: What are the key considerations for synthesizing 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide?

Answer:

Synthesis requires precise control of reaction conditions, including solvent selection, temperature, and catalyst use. For example, cyclopropane-containing intermediates may require anhydrous conditions to avoid ring-opening side reactions. Microwave-assisted synthesis (e.g., 150°C heating in DMF with K₂CO₃ for 20 hours ) can enhance reaction efficiency. Post-synthesis purification via crystallization (e.g., using DMF/water mixtures ) is critical to isolate the product from by-products. Ensure stoichiometric equivalence of reactants and monitor reaction progress via TLC .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:

DoE allows systematic exploration of variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield and purity. For instance, optimizing reflux time and solvent composition (e.g., acetic anhydride/acetic acid mixtures ) can reduce side reactions. Statistical modeling (e.g., response surface methodology) identifies critical parameters, as demonstrated in flow-chemistry optimizations for structurally similar diazomethanes . Advanced practitioners should incorporate real-time analytics (e.g., in-line IR spectroscopy) to dynamically adjust conditions during continuous-flow processes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to confirm cyclopropane protons (δ ~1.0–2.5 ppm) and pyrrolidine N-H signals (δ ~3.3 ppm) .

- IR Spectroscopy : Validate sulfone groups (asymmetric/symmetric SO₂ stretches at ~1300–1150 cm⁻¹) and nitrile moieties (CN stretches at ~2220 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns consistent with the molecular formula .

Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved?

Answer:

Contradictions may arise from impurities, tautomerism, or dynamic effects. For example, tautomeric shifts in pyrrolidine derivatives can cause NMR signal splitting . Use high-resolution MS to distinguish between isobaric species . Computational tools (e.g., DFT-based NMR chemical shift prediction) can validate assignments . If crystallinity permits, X-ray diffraction (e.g., CCDC-144850 ) provides unambiguous structural confirmation.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .

- Spill Management : Neutralize acidic by-products with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can degradation pathways and stability be analyzed under varying conditions?

Answer:

Stability studies (e.g., accelerated aging at 40°C/75% RH) identify degradation products like sulfonic acid derivatives. Use LC-MS to track hydrolytic or oxidative degradation . Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For photostability, expose samples to UV-Vis light and monitor changes via HPLC .

Basic: What solvent systems are optimal for recrystallization?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) paired with antisolvents (water, ethanol) yield high-purity crystals. For example, DMF/water (1:3 v/v) effectively purifies sulfone-containing heterocycles . Avoid chlorinated solvents if the compound exhibits halogen sensitivity .

Advanced: How does solvent polarity influence reaction kinetics and selectivity?

Answer:

High-polarity solvents (e.g., DMF) stabilize charged intermediates, accelerating cyclopropane ring formation . Conversely, low-polarity solvents (e.g., toluene) favor [3+2] cycloadditions over nucleophilic substitutions. Computational solvation models (e.g., COSMO-RS) predict solvent effects on transition states, aiding in rational solvent selection .

Basic: How can purity be assessed post-synthesis?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., ±0.3% deviation ).

- Melting Point : Sharp melting ranges (e.g., 243–246°C ) indicate high crystallinity.

Advanced: What strategies address low yields in multi-step syntheses?

Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with stabilizing agents .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .

- Flow Chemistry : Continuous processing minimizes decomposition during prolonged reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.